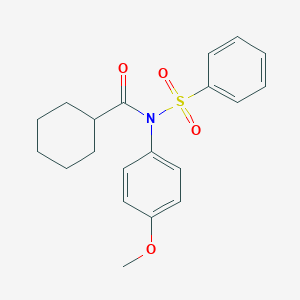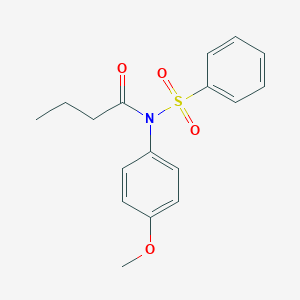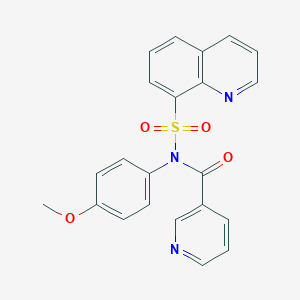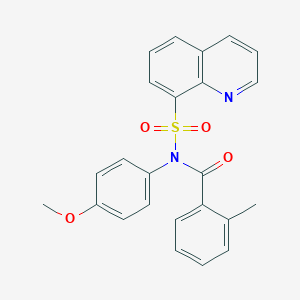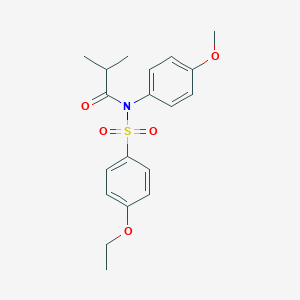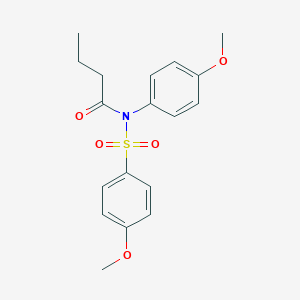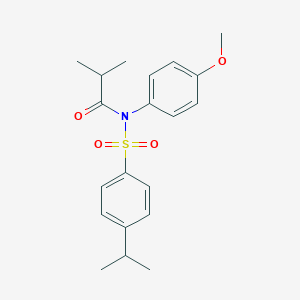![molecular formula C15H11BrF3NO2 B284128 N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide, also known as BPTF inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been found to have a significant effect on the regulation of gene expression, making it a promising tool for studying various biological processes. In
Mechanism of Action
The mechanism of action of N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide involves its binding to the bromodomain of this compound. This binding disrupts the interaction between this compound and chromatin, leading to a decrease in the recruitment of other proteins involved in transcriptional regulation. This ultimately results in a decrease in the transcriptional activity of the affected genes.
Biochemical and Physiological Effects:
This compound has been found to have a significant impact on the regulation of gene expression. This compound has been shown to inhibit the growth of cancer cells and induce cell death in certain types of cancer. Additionally, this compound has been found to have a role in the regulation of neuronal development and function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its specificity for this compound. This compound has been found to have a high selectivity for this compound over other bromodomain-containing proteins, making it a useful tool for studying the role of this compound in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic at high concentrations, and careful consideration should be given to the concentration used in lab experiments.
Future Directions
There are several future directions for the use of N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide in scientific research. One potential application is in the study of cancer and the development of cancer therapies. This compound has been found to inhibit the growth of cancer cells and induce cell death in certain types of cancer, making it a promising tool for the development of cancer therapies. Additionally, this compound has been found to have a role in the regulation of neuronal development and function, suggesting its potential use in the study of neurological disorders. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesis Methods
The synthesis of N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide involves the reaction of 3-bromophenol with 2,5-difluoronitrobenzene in the presence of a base to form the intermediate compound. This intermediate compound is then reduced with a reducing agent to obtain this compound. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the final product have been optimized.
Scientific Research Applications
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide has been found to be a potent inhibitor of the bromodomain and PHD finger-containing transcription factor (this compound). This compound is a protein that plays a crucial role in regulating gene expression by binding to chromatin and recruiting other proteins to initiate transcription. Inhibition of this compound by this compound has been shown to have a significant impact on the transcriptional activity of various genes, including those involved in cancer and developmental disorders.
Properties
Molecular Formula |
C15H11BrF3NO2 |
|---|---|
Molecular Weight |
374.15 g/mol |
IUPAC Name |
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H11BrF3NO2/c1-9(21)20-13-7-10(15(17,18)19)5-6-14(13)22-12-4-2-3-11(16)8-12/h2-8H,1H3,(H,20,21) |
InChI Key |
LVHDMTIVFYFVJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)Br |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


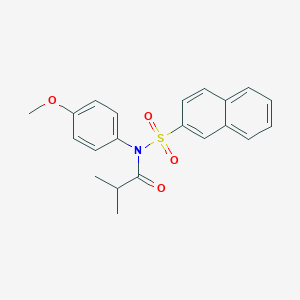
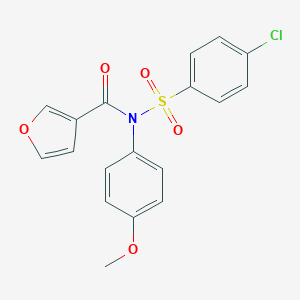
![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
